1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole
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Overview
Description
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with isopropyl, methoxy, and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The phenyl ring is first functionalized with isopropyl, methoxy, and methyl groups through electrophilic aromatic substitution reactions.
Sulfonylation: The functionalized phenyl ring is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Pyrazole Ring Formation: The sulfonylated phenyl intermediate is reacted with hydrazine or a hydrazine derivative to form the pyrazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or modify specific functional groups, such as the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the sulfonyl group to form a simpler pyrazole derivative.
Scientific Research Applications
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine
- 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane
- 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine
Uniqueness
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJEQDDTYFVMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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